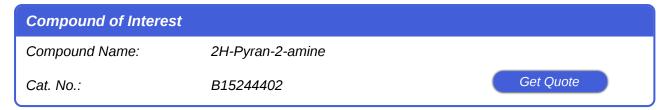


Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent compound **2H-Pyran-2-amine** in publicly available literature, this document focuses on the characteristic spectral features observed in its derivatives. This information is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-aminopyran derivatives based on available literature. These values provide a foundational reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative ¹H NMR Data for 2-Aminopyran Derivatives[5]



Proton	Chemical Shift (δ, ppm)	Multiplicity	Notes
H-4 (pyran ring)	4.30 - 5.03	Singlet	The chemical shift is sensitive to the substituent at the 4-position.
NH2	6.91 - 7.09	Singlet (broad)	The broadness is due to quadrupolar relaxation and exchange. Signal may disappear upon D ₂ O exchange.[6][7]
Aromatic Protons	7.26 - 8.12	Multiplet	Observed in aryl- substituted derivatives.
OCH2CH3 (ester)	3.92 - 4.03	Multiplet	Present in derivatives with an ethyl ester group.
OCH2CH3 (ester)	1.05 - 1.09	Triplet	Present in derivatives with an ethyl ester group.
CH₃ (pyran ring)	2.27 - 2.35	Singlet	Observed when a methyl group is attached to the pyran ring.

Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives[5]



Carbon	Chemical Shift (δ, ppm)	Notes
C-2 (pyran ring)	157.46 - 159.07	
C-3 (pyran ring)	57.31	_
C-4 (pyran ring)	36.64 - 38.76	_
C-5 (pyran ring)	107.24 - 108.43	_
C-6 (pyran ring)	158.64 - 158.92	
C≡N (nitrile)	119.42 - 120.19	Present in 2-amino-3-cyanopyran derivatives.
C=O (ester)	165.31 - 165.92	Present in derivatives with an ester group.
Aromatic Carbons	127.38 - 144.44	Observed in aryl-substituted derivatives.
OCH₂CH₃ (ester)	60.70 - 60.79	Present in derivatives with an ethyl ester group.
OCH₂CH₃ (ester)	14.20 - 14.28	Present in derivatives with an ethyl ester group.
CH₃ (pyran ring)	18.59 - 18.82	Observed when a methyl group is attached to the pyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives



Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (NH2)	3204 - 3429	Medium - Strong	Primary amines typically show two bands (asymmetric and symmetric stretching).[6][7][8]
C≡N Stretch	2187 - 2203	Strong	Characteristic of 2- amino-3-cyanopyran derivatives.[5]
C=O Stretch (ester)	1695 - 1728	Strong	Present in ester- functionalized derivatives.[5]
N-H Bend (NH ₂)	1580 - 1650	Medium	A characteristic feature of primary amines.[8][9]
C=C Stretch (pyran ring)	1620 - 1684	Medium	Vibrations of the double bonds within the pyran ring.[5]
C-O-C Stretch (pyran ring)	1057 - 1267	Strong	Stretching vibrations of the ether linkage in the pyran ring.[5]
C-N Stretch	1250 - 1335	Medium - Strong	For aromatic amines, this band is typically strong.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For **2H-Pyran-2-amine** (C_5H_7NO), the expected molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran derivatives often involve cleavage of the pyran ring.



Table 4: Expected Mass Spectrometry Data for 2H-Pyran-2-amine

lon	m/z (expected)	Notes
[M]+	97	Molecular ion
Fragments	Varies	Fragmentation will depend on the ionization method and energy. Common fragmentation pathways for related compounds involve the loss of small molecules like CO, HCN, or cleavage of the
		pyran ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



- To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be
 performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[6][7]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
 - Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Acquisition:
 - Record a background spectrum of the empty sample holder or pure solvent.
 - Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

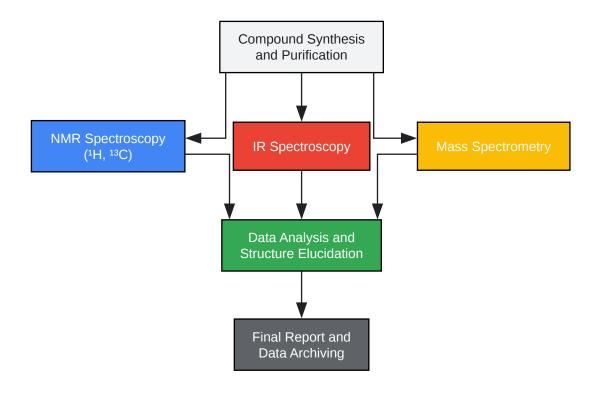
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.



- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 2-aminopyran derivative.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. sciencescholar.us [sciencescholar.us]
- 5. sciforum.net [sciforum.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15244402#spectroscopic-data-of-2h-pyran-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com